An In-depth Technical Guide to 3-Aminobenzaldehyde: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to 3-Aminobenzaldehyde: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Aminobenzaldehyde (B158843) (CAS No: 1709-44-0), a versatile bifunctional aromatic compound. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its applications, particularly in the fields of medicinal chemistry and materials science. This document aims to be a valuable resource for researchers and professionals utilizing 3-Aminobenzaldehyde as a key building block in the development of novel molecules and materials.
Core Properties of 3-Aminobenzaldehyde
3-Aminobenzaldehyde, also known as m-aminobenzaldehyde or 3-formylaniline, is an organic compound featuring both an amino (-NH2) and an aldehyde (-CHO) group attached to a benzene (B151609) ring in a meta position.[1] This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.[2]
Chemical and Physical Data
The fundamental properties of 3-Aminobenzaldehyde are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1709-44-0 | [1] |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [3] |
| Appearance | White to pale yellow or light brown crystalline solid/powder | [1][3] |
| Melting Point | 28-30 °C | [3] |
| Boiling Point | ~270 °C at 760 mmHg | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |
Spectroscopic Data
While detailed spectra should be acquired for each batch, typical spectroscopic data includes:
-
¹H NMR: Resonances corresponding to the aldehydic proton, aromatic protons, and amino protons.
-
¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, and the carbon attached to the amino group.
-
IR: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (aldehyde group), and aromatic C-H and C=C bonds.
Safety and Handling
3-Aminobenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions. It is considered toxic upon inhalation, ingestion, and skin contact.[3]
| Hazard Information | Precautionary Measures |
| Toxicity | LD50 (oral, rat) = 1800 mg/kg[3] |
| Flammability | Flammable solid[3] |
| Reactivity | May react violently with strong oxidizing agents.[3] |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. Work in a well-ventilated area. |
| Storage | Store in a cool, dry, dark place away from heat and incompatible materials. |
Synthesis and Purification Protocols
The most common and efficient method for the synthesis of 3-Aminobenzaldehyde is the selective reduction of 3-nitrobenzaldehyde (B41214). Several reduction strategies can be employed, with catalytic hydrogenation being a clean and high-yielding approach.
Synthesis via Catalytic Hydrogenation of 3-Nitrobenzaldehyde
This protocol describes the chemoselective reduction of the nitro group of 3-nitrobenzaldehyde to an amine, leaving the aldehyde functionality intact.
Materials:
-
3-Nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) (or Methanol)
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in ethanol to create a 0.5 M solution.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen) several times to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-aminobenzaldehyde.[4]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 3-Aminobenzaldehyde via catalytic hydrogenation.
Purification of 3-Aminobenzaldehyde
The crude product from the synthesis can be purified by recrystallization or column chromatography to obtain high-purity 3-Aminobenzaldehyde suitable for further applications.
Procedure:
-
Dissolve the crude 3-aminobenzaldehyde in a minimum amount of a suitable hot solvent (e.g., a mixture of water and ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Procedure:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude 3-aminobenzaldehyde in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane), starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-aminobenzaldehyde.[5]
Chemical Reactivity and Applications
The bifunctional nature of 3-Aminobenzaldehyde allows it to participate in a wide range of chemical reactions, making it a versatile building block.
-
Aldehyde Group Reactions: The aldehyde moiety can undergo condensation reactions (e.g., with primary amines to form Schiff bases), oxidation to a carboxylic acid, and reduction to an alcohol.[1]
-
Amino Group Reactions: The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization.[2]
Applications in Medicinal Chemistry
3-Aminobenzaldehyde is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.
-
Quinoline (B57606) Synthesis: It is a precursor for the synthesis of quinoline derivatives, a class of compounds known for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[6][7] The Friedländer synthesis, for example, involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[7]
-
Schiff Base Formation: The condensation of 3-aminobenzaldehyde with various primary amines yields Schiff bases, which have been investigated for their antimicrobial and anti-inflammatory activities.[8] The imine linkage in these compounds is often crucial for their biological effects.
Applications in Materials Science
The reactive functional groups of 3-Aminobenzaldehyde make it suitable for the synthesis of specialty polymers and functional materials. For instance, it can be used as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by 3-Aminobenzaldehyde are limited, research on its parent compound, benzaldehyde (B42025), and its derivatives provides insights into its potential biological effects.
Derivatives of aminobenzaldehydes have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[8] For example, certain substituted aminobenzaldehydes have been found to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[8]
Interestingly, studies on benzaldehyde have shown that it can suppress multiple oncogenic signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This effect is thought to be mediated through the regulation of 14-3-3 family proteins, which are key signaling hubs.[9] Given the structural similarity, it is plausible that 3-Aminobenzaldehyde or its derivatives could exhibit similar mechanisms of action, warranting further investigation in cancer research.
Hypothesized Signaling Pathway Inhibition by Benzaldehyde Analogs:
References
- 1. CAS 1709-44-0: 3-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
